molecular formula C6H15NO B14031872 N,N-Diethylethanol-1,1,2,2-D4-amine

N,N-Diethylethanol-1,1,2,2-D4-amine

Cat. No.: B14031872
M. Wt: 121.21 g/mol
InChI Key: BFSVOASYOCHEOV-NZLXMSDQSA-N
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Description

N,N-Diethylethanol-1,1,2,2-D4-amine is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C6H11D4NO, and it has a molecular weight of 121.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylethanol-1,1,2,2-D4-amine typically involves the deuteration of N,N-Diethylethanolamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic exchange processes. These processes are designed to maximize the yield and purity of the deuterated compound. The use of specialized catalysts and reactors ensures efficient deuterium incorporation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylethanol-1,1,2,2-D4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethylethanol-1,1,2,2-D4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylethanol-1,1,2,2-D4-amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can alter the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. These effects are particularly useful in studying reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which provides distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .

Properties

Molecular Formula

C6H15NO

Molecular Weight

121.21 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(diethylamino)ethanol

InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3/i5D2,6D2

InChI Key

BFSVOASYOCHEOV-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(CC)CC

Canonical SMILES

CCN(CC)CCO

Origin of Product

United States

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